molecular formula C22H16BrN3 B11587112 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11587112
M. Wt: 402.3 g/mol
InChI Key: VSYNUSKUHDUROQ-UHFFFAOYSA-N
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Description

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by the presence of a bromine atom at the 9th position and a 4-methylbenzyl group at the 6th position of the indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted indoloquinoxalines .

Mechanism of Action

The mechanism of action of 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the indoloquinoxaline core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to the combination of the bromine atom and the 4-methylbenzyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its simpler analogs .

Properties

Molecular Formula

C22H16BrN3

Molecular Weight

402.3 g/mol

IUPAC Name

9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16BrN3/c1-14-6-8-15(9-7-14)13-26-20-11-10-16(23)12-17(20)21-22(26)25-19-5-3-2-4-18(19)24-21/h2-12H,13H2,1H3

InChI Key

VSYNUSKUHDUROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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